Antibacterial Activity Against Staphylococcus aureus: MIC Comparison of 2-Phenylimidazole-Urea vs. Des-Phenyl Analog and Benzodioxole-Derived Ionic Liquids
Vendor-reported screening data indicate that the target compound exhibits moderate antibacterial activity against S. aureus with a MIC of 64 µg/mL (≈176 µM) . In contrast, the structurally closest des-phenyl analog (CAS 692732-94-8) has no publicly reported antibacterial MIC against S. aureus, with its vendor datasheet listing antibacterial activity as 'TBD' . For contextual class-level comparison, benzodioxole-derived imidazolium ionic liquids—which lack the urea linkage but retain benzodioxole-imidazole motifs—report MIC values ranging from 125 to >500 µg/mL against S. aureus [1]. The target compound's MIC of 64 µg/mL positions it at the more potent end of this structurally related compound class.
| Evidence Dimension | Antibacterial activity – MIC against Staphylococcus aureus |
|---|---|
| Target Compound Data | MIC = 64 µg/mL (≈176 µM) |
| Comparator Or Baseline | Des-phenyl analog CAS 692732-94-8: antibacterial MIC not reported ('TBD' in vendor datasheet); Benzodioxole-derived imidazolium ionic liquids: MIC 125–>500 µg/mL |
| Quantified Difference | Target compound MIC is ~2–8 fold lower (more potent) than the reported range for benzodioxole-imidazolium ionic liquids; des-phenyl analog lacks any comparator MIC data |
| Conditions | Vendor-reported broth microdilution screening assay; bacterial strain: S. aureus; data not peer-reviewed |
Why This Matters
For procurement decisions in antimicrobial screening programs, the availability of any quantitative MIC data—even vendor-reported—provides a starting point absent for the des-phenyl analog, reducing the risk of selecting a completely uncharacterized compound.
- [1] Anti-Bacterial Evaluation of 1,3-Benzodioxole Derived Imidazolium and Pyridinium Based Ionic Liquids. PLU MX / NUFind Repository. MIC data for benzodioxole-imidazolium compounds against S. aureus: 125–>500 µg/mL. View Source
